molecular formula C14H14O4 B11867531 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate CAS No. 88928-59-0

6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate

Cat. No.: B11867531
CAS No.: 88928-59-0
M. Wt: 246.26 g/mol
InChI Key: DPEVMWVRDVXIKC-UHFFFAOYSA-N
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Description

6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetyl group, a hydroxy group, and an acetate group attached to a dihydronaphthalene ring. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate typically involves the acetylation of 4-hydroxy-7,8-dihydronaphthalen-1-yl acetate. The reaction is carried out under acidic or basic conditions using acetic anhydride or acetyl chloride as the acetylating agents. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-7,8-dihydronaphthalen-1-yl acetate
  • 6-Acetyl-4-hydroxy-1-naphthyl acetate
  • 4-Acetyl-7,8-dihydronaphthalen-1-yl acetate

Uniqueness

6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, hydroxy, and acetate groups on a dihydronaphthalene ring sets it apart from similar compounds, making it a valuable subject for research and application.

Biological Activity

6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate, a compound with the CAS number 88928-59-0, belongs to the class of naphthalene derivatives. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of cancer research and antiviral studies. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

PropertyValue
Molecular FormulaC14H14O4
Molecular Weight246.259 g/mol
LogP2.236
Polar Surface Area (PSA)63.6 Ų

Structural Characteristics: The compound features a naphthalene core with hydroxy and acetyl functional groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved evaluating its cytotoxic effects against various cancer cell lines:

  • MCF-7 (Human Breast Adenocarcinoma): The compound exhibited significant cytotoxicity with an IC50 value of 2.83 µM, demonstrating greater potency than the reference drug Doxorubicin .
  • U373 (Human Glioblastoma): Similar cytotoxic effects were observed, indicating a broad spectrum of activity against different cancer types .

Antiviral Activity

The compound has also shown promise in antiviral applications. In vitro studies indicated that derivatives of naphthoquinone, including those related to this compound, inhibited the replication of influenza viruses. The mechanism appears to involve interaction with viral proteins essential for replication .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation: The compound disrupts signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis: Evidence suggests that it may promote programmed cell death in cancer cells.
  • Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals .

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of several naphthalene derivatives against MCF-7 cells, revealing that compounds similar to this compound displayed enhanced activity compared to traditional chemotherapeutics .

Antiviral Efficacy

In another study focused on respiratory viruses, derivatives were tested for their ability to inhibit viral replication in human lung carcinoma cells (A549). Results indicated that these compounds reduced viral yield significantly and inhibited NA activity at low concentrations .

Properties

CAS No.

88928-59-0

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(6-acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl) acetate

InChI

InChI=1S/C14H14O4/c1-8(15)10-3-4-11-12(7-10)13(17)5-6-14(11)18-9(2)16/h5-7,17H,3-4H2,1-2H3

InChI Key

DPEVMWVRDVXIKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2CC1)OC(=O)C)O

Origin of Product

United States

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